molecular formula C14H10Cl2N4S B1458582 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1382805-00-6

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B1458582
CAS No.: 1382805-00-6
M. Wt: 337.2 g/mol
InChI Key: PGZKUNZIYWDNIL-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring fused with a pyrimidine ring, both of which are known for their significant biological activities. The presence of dichlorophenyl and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including heat shock protein HSP 90-alpha . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to inhibition or modulation of their activity. This compound’s interaction with heat shock proteins suggests its potential role in stress response pathways and protein folding mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with heat shock proteins can lead to alterations in cell signaling pathways that are crucial for maintaining cellular homeostasis . Additionally, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and proteins, leading to inhibition or activation of their functions . This compound’s ability to inhibit heat shock protein HSP 90-alpha highlights its potential as a therapeutic agent in conditions where modulation of protein folding and stress response pathways is beneficial.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes. Understanding these pathways is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different tissues can influence its therapeutic potential and toxicity. Studies have shown that the compound is distributed to various organs, including the brain, kidney, and heart, with rapid clearance observed in some cases .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. For instance, its presence in the cytoplasm or nucleus can influence gene expression and protein function, thereby modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenylacetic acid with thiosemicarbazide in the presence of phosphoryl chloride to form an intermediate thiazole derivative. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The process also involves rigorous purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
  • 2,4-Disubstituted thiazoles
  • Pyrimidine derivatives

Uniqueness

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine stands out due to its unique combination of a thiazole and pyrimidine ring, along with the dichlorophenyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c1-7-12(11-4-5-18-14(17)20-11)21-13(19-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZKUNZIYWDNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

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